RAFT Polymerization Kinetics: Counterion-Controlled Dispersity and Rate Acceleration
In aqueous RAFT/MADIX polymerization, the dispersity (Đ) of poly(vinylphosphonic acid) decreases systematically as the ionic radius of the counterion increases, following the order H⁺ > Li⁺ > Na⁺ > K⁺ > NH₄⁺, while polymerization rate acceleration follows Na⁺ > K⁺ > NH₄⁺ > Li⁺ > H⁺. The addition of 0.5 equivalents of NaOH relative to VPA yields the fastest polymerization rate and highest final conversion compared to all other alkali hydroxides tested (LiOH, KOH, NH₄OH) [1]. This counterion-specific tunability is not observed with vinylsulfonic acid, where sulfonate groups exhibit weaker cation coordination, limiting dispersity control.
| Evidence Dimension | Dispersity (Đ) trend with counterion ionic radius and polymerization rate acceleration order |
|---|---|
| Target Compound Data | Đ decreases as counterion radius increases (H⁺ > Li⁺ > Na⁺ > K⁺ > NH₄⁺); rate acceleration: Na⁺ > K⁺ > NH₄⁺ > Li⁺ > H⁺; 0.5 eq. NaOH provides fastest polymerization. |
| Comparator Or Baseline | Baseline: polymerization without alkali hydroxides; Comparators: LiOH, KOH, NH₄OH additions. |
| Quantified Difference | 0.5 eq. NaOH yields fastest rate and highest final conversion; KOH and NH₄OH provide moderate rate increase with significant dispersity reduction. |
| Conditions | Aqueous RAFT/MADIX polymerization of VPA, 0.5 equivalents of alkali hydroxide relative to VPA, ambient temperature. |
Why This Matters
The ability to independently tune polymerization rate and polymer dispersity via counterion selection enables precise control over PVPA molecular weight distribution, critical for reproducible performance in proton exchange membranes and controlled-release applications.
- [1] Seiler L, Loiseau J, Leising F, Boustingorry P, Harrisson S, Destarac M. Acceleration and improved control of aqueous RAFT/MADIX polymerization of vinylphosphonic acid in the presence of alkali hydroxides. Polymer Chemistry, 2017, 8, 3825-3832. View Source
